molecular formula C16H20BNO3S B1462881 2-(4-Methoxyphenyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-thiazole CAS No. 1402227-63-7

2-(4-Methoxyphenyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-thiazole

Cat. No. B1462881
CAS RN: 1402227-63-7
M. Wt: 317.2 g/mol
InChI Key: SSTRIAOJMLFXFK-UHFFFAOYSA-N
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Description

The compound “2-(4-Methoxyphenyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-thiazole” is a complex organic molecule. It contains a thiazole ring, which is a heterocyclic compound with sulfur and nitrogen. The molecule also includes a methoxyphenyl group and a tetramethyl-1,3,2-dioxaborolan-2-yl group .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the thiazole ring, the introduction of the methoxyphenyl group, and the addition of the tetramethyl-1,3,2-dioxaborolan-2-yl group. Unfortunately, without specific literature or experimental data, it’s difficult to provide a detailed synthesis analysis .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several functional groups. The thiazole ring, the methoxyphenyl group, and the tetramethyl-1,3,2-dioxaborolan-2-yl group would all contribute to the overall structure .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the thiazole ring, the methoxyphenyl group, and the tetramethyl-1,3,2-dioxaborolan-2-yl group. These groups could potentially participate in a variety of chemical reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be determined by its molecular structure. Factors such as polarity, molecular weight, and the presence of functional groups would all influence its properties .

Scientific Research Applications

Synthesis and Material Applications

  • The compound is utilized in the synthesis of high-performance semiconducting polymers through direct borylation reactions on parent heterocycles. These semiconducting polymers, derived from donor–acceptor copolymers, are crucial for the development of electronic and optoelectronic devices (Kawashima et al., 2013).

Structural and Spectral Studies

  • Structural and conformational analyses of related compounds demonstrate the versatility of the boronate ester substituents in altering molecular geometry, which is essential for understanding the steric hindrance and electronic properties in material science applications (Clegg et al., 1996).

Computational and Theoretical Studies

  • Density Functional Theory (DFT) studies on similar boron-containing compounds provide insights into the electronic structure and reactivity, aiding in the design of new materials with desired electronic properties (Liao et al., 2022).

Catalysis and Synthesis

  • The compound's framework has been applied in catalysis, showcasing its potential in facilitating various organic transformations. This is particularly relevant in the synthesis of complex molecules and intermediates used in pharmaceuticals and agrochemicals (Poola et al., 2020).

Mechanism of Action

Without specific context, it’s difficult to predict the mechanism of action of this compound. It could potentially have biological activity, depending on how it interacts with biological molecules .

Safety and Hazards

Without specific information, it’s difficult to assess the safety and hazards associated with this compound. As with any chemical, appropriate safety precautions should be taken when handling it .

Future Directions

The study of complex organic molecules like this one is a vibrant field of research, with potential applications in areas such as medicinal chemistry, materials science, and synthetic biology. Future research could explore the synthesis, properties, and potential applications of this compound .

properties

IUPAC Name

2-(4-methoxyphenyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-thiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20BNO3S/c1-15(2)16(3,4)21-17(20-15)13-10-18-14(22-13)11-6-8-12(19-5)9-7-11/h6-10H,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSTRIAOJMLFXFK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CN=C(S2)C3=CC=C(C=C3)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20BNO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-(4-Methoxyphenyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-thiazole
Reactant of Route 2
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2-(4-Methoxyphenyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-thiazole
Reactant of Route 3
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2-(4-Methoxyphenyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-thiazole
Reactant of Route 4
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2-(4-Methoxyphenyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-thiazole
Reactant of Route 5
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2-(4-Methoxyphenyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-thiazole
Reactant of Route 6
Reactant of Route 6
2-(4-Methoxyphenyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-thiazole

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